REACTION_CXSMILES
|
C([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[C:14]2[O:17][CH2:18][CH:19]2[O:21][CH2:20]2)=[N:9]1)C1C=CC=CC=1.[CH3:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH3:29])[C:24]=1[NH:30][CH2:31][CH2:32][NH2:33]>C(Cl)Cl>[NH:9]1[C:10]2[C:15](=[C:14]([O:17][CH2:18][CH:19]([OH:21])[CH2:20][NH:33][CH2:32][CH2:31][NH:30][C:24]3[C:25]([CH3:29])=[CH:26][CH:27]=[CH:28][C:23]=3[CH3:22])[CH:13]=[CH:12][CH:11]=2)[CH:16]=[N:8]1
|
Name
|
2-Benzyl-4-(2,3-epoxypropoxy)-indazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C2C=CC=C(C2=C1)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)NCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified chromatographically over a silica gel column
|
Type
|
WASH
|
Details
|
as elution agent
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C(C=CC=C12)OCC(CNCCNC1=C(C=CC=C1C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |